3-Methylazetidin-2-one

Description

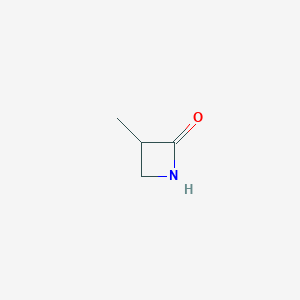

Structure

3D Structure

Properties

IUPAC Name |

3-methylazetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-3-2-5-4(3)6/h3H,2H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAPRMQTKAOTJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90534763 | |

| Record name | 3-Methylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58521-61-2 | |

| Record name | 3-Methylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylazetidin-2-one: Structure, Properties, and Applications in Modern Drug Discovery

Introduction

The azetidin-2-one, or β-lactam, is a cornerstone of modern medicinal chemistry, most famously embodied by the penicillin and cephalosporin classes of antibiotics. Beyond its celebrated role in combating bacterial infections, this strained four-membered lactam ring serves as a versatile scaffold in the design of a diverse array of therapeutic agents. Its inherent ring strain imparts a unique reactivity profile, making it an attractive synthon for accessing complex molecular architectures. This guide provides a detailed technical overview of a fundamental, yet underexplored, member of this family: 3-Methylazetidin-2-one.

Aimed at researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical and physical properties of this compound, its synthesis, reactivity, and its burgeoning potential as a building block in contemporary drug discovery programs.

Molecular Structure and Chemical Identity

This compound is a chiral molecule featuring a four-membered ring containing a nitrogen atom and a carbonyl group, with a methyl substituent at the C3 position. The presence of this stereocenter means the molecule exists as two enantiomers, (R)-3-methylazetidin-2-one and (S)-3-methylazetidin-2-one.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 58521-61-2 | [1] |

| Molecular Formula | C₄H₇NO | [1] |

| Molecular Weight | 85.10 g/mol | [1] |

| SMILES | CC1CNC1=O | [1] |

| InChI | InChI=1S/C4H7NO/c1-3-2-5-4(3)6/h3H,2H2,1H3,(H,5,6) | [1] |

| InChIKey | XYAPRMQTKAOTJZ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | -0.2 | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 85.052763847 | [1] |

The negative XLogP3 value suggests that this compound is a relatively polar molecule with good aqueous solubility. Its topological polar surface area is well within the range for orally bioavailable drugs.

Synthesis of this compound

The synthesis of β-lactams is a well-established field of organic chemistry. For this compound, several synthetic strategies can be envisaged, primarily revolving around intramolecular cyclization or cycloaddition reactions.

Intramolecular Cyclization of 3-Aminobutanoic Acid

A common and direct method for the synthesis of β-lactams is the cyclization of β-amino acids. In the case of this compound, the precursor would be 3-aminobutanoic acid. This transformation requires the activation of the carboxylic acid, followed by intramolecular nucleophilic attack by the amino group.

Conceptual Workflow for Cyclization:

Caption: Intramolecular cyclization of 3-aminobutanoic acid.

Experimental Protocol (Generalized):

-

Amino Group Protection (Optional but Recommended): To prevent intermolecular side reactions, the amino group of 3-aminobutanoic acid is often protected with a suitable protecting group (e.g., Boc, Cbz).

-

Carboxylic Acid Activation: The protected β-amino acid is treated with a dehydrating or activating agent to facilitate cyclization. Common reagents include carbodiimides (e.g., DCC, EDC), or conversion to an acid chloride or a mixed anhydride.

-

Cyclization: The activated acid is then treated with a non-nucleophilic base to promote intramolecular cyclization.

-

Deprotection: The protecting group on the nitrogen is removed to yield this compound.

Staudinger [2+2] Cycloaddition

The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, is a powerful method for constructing β-lactam rings.[2] It involves the reaction of a ketene with an imine. For the synthesis of this compound, this would involve the reaction of methylketene with an appropriate imine, followed by N-deprotection.

Conceptual Workflow for Staudinger Cycloaddition:

Caption: Staudinger [2+2] cycloaddition for β-lactam synthesis.

Experimental Protocol (Generalized):

-

Imine Formation: An appropriate aldehyde and primary amine are condensed to form the imine.

-

Ketene Generation: Methylketene is typically generated in situ from a precursor like propionyl chloride and a tertiary amine base (e.g., triethylamine).

-

Cycloaddition: The generated ketene reacts with the imine in an aprotic solvent at low temperatures to form the N-substituted this compound.

-

Deprotection: The substituent on the nitrogen is removed. For example, a benzyl group can be removed via hydrogenolysis.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl group and the ring strain.

-

CH₃ group (C3): A doublet, due to coupling with the adjacent proton at C3. Expected chemical shift: ~1.2-1.5 ppm.

-

CH proton (C3): A multiplet, due to coupling with the methyl group and the C4 protons. Expected chemical shift: ~3.0-3.5 ppm.

-

CH₂ group (C4): Two distinct multiplets for the diastereotopic protons. Expected chemical shift: ~2.8-3.3 ppm.

-

NH proton: A broad singlet. Expected chemical shift: ~7.0-8.0 ppm, but can vary depending on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.

-

C=O (C2): The carbonyl carbon will be the most downfield signal. Expected chemical shift: ~170-175 ppm.[3]

-

CH (C3): The carbon bearing the methyl group. Expected chemical shift: ~40-45 ppm.

-

CH₂ (C4): The methylene carbon. Expected chemical shift: ~35-40 ppm.

-

CH₃: The methyl carbon. Expected chemical shift: ~10-15 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the strained β-lactam carbonyl group.

-

C=O stretch: A strong, sharp peak at a relatively high wavenumber due to ring strain. Expected frequency: ~1740-1770 cm⁻¹.

-

N-H stretch: A moderate, broad peak. Expected frequency: ~3200-3400 cm⁻¹.

-

C-H stretch: Peaks in the region of 2850-3000 cm⁻¹.

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 85. Common fragmentation patterns would involve the loss of the methyl group or cleavage of the four-membered ring.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the high ring strain of the β-lactam core. This makes the amide bond susceptible to nucleophilic attack, particularly by strong nucleophiles or under acidic or basic conditions.

Hydrolysis

The β-lactam ring can be opened by hydrolysis under both acidic and basic conditions to yield 3-aminobutanoic acid. The rate of hydrolysis is generally faster than that of acyclic amides due to the relief of ring strain upon ring opening.

N-Functionalization

The nitrogen atom of the lactam can be functionalized through alkylation, acylation, or arylation. This is a key reaction for incorporating the this compound scaffold into larger molecules. Deprotonation of the N-H with a suitable base (e.g., NaH, LDA) generates an amide anion that can react with various electrophiles.

Ring-Opening Reactions

Besides hydrolysis, the β-lactam ring can be opened by other nucleophiles such as amines, alcohols, and thiols, providing access to a variety of β-amino acid derivatives.

Applications in Drug Discovery and Medicinal Chemistry

While this compound itself is not a known therapeutic agent, it represents an important building block for the synthesis of more complex and biologically active molecules. The azetidine motif is increasingly recognized for its ability to impart favorable pharmacokinetic properties, such as improved metabolic stability, solubility, and reduced lipophilicity.[4]

Scaffold for Bioactive Molecules

The this compound core can be elaborated at both the N1 and C3 positions to generate libraries of compounds for screening against various biological targets. The methyl group at C3 provides a simple, non-polar substituent that can influence binding to hydrophobic pockets in target proteins.

Intermediate in the Synthesis of Novel Therapeutics

A significant application lies in its use as an intermediate. For instance, derivatives of the closely related 3-aminoazetidin-2-one have been investigated as potent and selective inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in pain and inflammation.[5] This highlights the potential of the 3-substituted azetidin-2-one scaffold in the development of novel therapeutics for these conditions.

Logical Flow of Application in Drug Discovery:

Sources

- 1. This compound | C4H7NO | CID 13285795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name for 3-Methylazetidin-2-one

An In-Depth Technical Guide to 3-Methylazetidin-2-one

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted β-lactam of significant interest to the chemical and pharmaceutical sciences. The β-lactam ring is a cornerstone pharmacophore, most notably forming the active core of penicillin and cephalosporin antibiotics.[1] This document delves into the fundamental characteristics of this compound, including its synthesis, spectroscopic profile, chemical reactivity, and applications as a versatile building block in drug development. Detailed experimental protocols, mechanistic insights, and safety guidelines are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this compound in their work.

Introduction and Physicochemical Properties

This compound belongs to the azetidinone family, which are four-membered cyclic amides, also known as β-lactams. The nomenclature specifies a methyl group at the third carbon atom relative to the carbonyl group.[2] This substitution introduces a chiral center, making the molecule a valuable precursor for stereospecific syntheses. The inherent ring strain of the four-membered ring dictates its chemical reactivity, rendering it susceptible to ring-opening reactions, a property famously exploited by β-lactam antibiotics to inhibit bacterial cell wall synthesis.[1]

Core Compound Specifications

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 58521-61-2 | PubChem[2], ChemSrc[3] |

| Molecular Formula | C₄H₇NO | PubChem[2] |

| Molecular Weight | 85.10 g/mol | PubChem[2] |

| Canonical SMILES | CC1CNC1=O | PubChem[2] |

| InChIKey | XYAPRMQTKAOTJZ-UHFFFAOYSA-N | PubChem[2] |

Synthesis of this compound

The synthesis of β-lactams is a well-established field in organic chemistry, with several robust methods available.[4][5] The most prominent among these is the Staudinger [2+2] cycloaddition, first reported by Hermann Staudinger in 1907, which involves the reaction of a ketene with an imine.[1][6] Other significant methods include intramolecular cyclization of β-amino acids, the Kinugasa reaction between nitrones and copper acetylides, and various enolate-imine condensations.[6]

For this compound, a logical and efficient approach is the intramolecular cyclization of a N-protected 3-aminobutanoic acid derivative. This method offers good control over the core structure.

Proposed Synthetic Workflow

The following workflow outlines a representative two-step synthesis starting from commercially available 3-aminobutanoic acid.

Caption: Proposed two-step synthesis of this compound.

Representative Experimental Protocol: Intramolecular Cyclization

This protocol is a generalized procedure based on established methods for β-lactam formation from β-amino acids. Researchers should optimize conditions based on their specific laboratory setup and scale.

Objective: To synthesize this compound via cyclization of a suitable precursor.

Materials:

-

N-Boc-3-aminobutanoic acid (precursor, to be synthesized or purchased)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add N-Boc-3-aminobutanoic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM to a concentration of approximately 0.1 M. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: In a separate flask, dissolve the coupling agent (e.g., DCC, 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred, cooled solution of the amino acid over 30 minutes. Causality Note: Slow addition is crucial to minimize side reactions and the formation of N-acylurea byproducts. The low temperature controls the reaction rate.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Filtration: If DCC is used, a white precipitate (dicyclohexylurea, DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU. Rinse the filter cake with a small amount of cold DCM.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove any unreacted activating agents), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Trustworthiness Check: The protocol's integrity relies on the anhydrous conditions to prevent hydrolysis of the activated acid intermediate and on careful monitoring by TLC to determine the reaction endpoint, ensuring reproducibility.

Spectroscopic Characterization

Structural elucidation of this compound is definitively achieved through a combination of NMR, IR, and Mass Spectrometry techniques. The expected spectral data provides a unique fingerprint for the molecule.

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | -CH(CH₃)- | ~2.8 - 3.2 ppm (m) | Proton on a chiral center adjacent to N and C=O. |

| -CH₂- | ~3.0 - 3.5 ppm (m) | Diastereotopic protons of the ring methylene group. | |

| -CH₃ | ~1.2 - 1.5 ppm (d) | Methyl group coupled to the adjacent methine proton. | |

| -NH- | ~7.0 - 8.5 ppm (br s) | Amide proton, shift is concentration and solvent dependent. | |

| ¹³C NMR | C=O | ~170 - 175 ppm | Carbonyl carbon of the strained lactam. |

| -CH(CH₃)- | ~40 - 45 ppm | Methine carbon of the ring. | |

| -CH₂- | ~35 - 40 ppm | Methylene carbon of the ring. | |

| -CH₃ | ~15 - 20 ppm | Methyl carbon. | |

| IR Spec. | C=O stretch | ~1730 - 1770 cm⁻¹ | High frequency due to the angle strain of the 4-membered ring, a hallmark of β-lactams. |

| N-H stretch | ~3200 - 3300 cm⁻¹ | Typical for a secondary amide. | |

| Mass Spec. | [M]⁺ | m/z = 85.05 | Molecular ion peak corresponding to the molecular formula C₄H₇NO. |

Reactivity and Applications in Drug Development

The synthetic value of this compound lies in the reactivity of its β-lactam core and the stereocenter at the C3 position.

Key Reaction Pathways

The strained amide bond is the primary site of reactivity. It is susceptible to cleavage by a wide range of nucleophiles, a reaction that underpins the mechanism of action for penicillin antibiotics. Furthermore, the amide nitrogen can be functionalized to introduce diverse substituents, expanding the molecular complexity.

Caption: Key reaction pathways for this compound.

Role as a Synthetic Intermediate

In drug development, substituted azetidinones are highly valued as chiral building blocks.

-

Scaffold for Bioactive Molecules: The rigid four-membered ring serves as a compact scaffold to orient substituents in a precise three-dimensional arrangement for interaction with biological targets.

-

Precursor to β-Amino Acids: Controlled ring-opening provides access to enantiomerically pure β-amino acids, which are important components of peptidomimetics and other pharmaceuticals.

-

Enzyme Inhibitors: The azetidinone core is present in inhibitors of various enzymes beyond bacterial transpeptidases. For instance, 3-aminoazetidin-2-one derivatives have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammatory and pain signaling.[7] The methyl group in this compound can be used to probe steric tolerance in enzyme active sites.

-

Analog Synthesis: It serves as a starting point for creating analogues of existing drugs, such as combretastatin, to improve properties like stability and solubility.[8]

Safety and Handling

While specific toxicity data for this compound is limited, compounds of this class should be handled with care. Based on data for analogous structures like 4-methylazetidin-2-one, it should be treated as a potential irritant.[9]

Recommended Safety Precautions

| Precaution | Guideline |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a laboratory coat, and nitrile gloves.[10][11] |

| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.[10][12] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] |

| Spill Response | Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[10] |

| Disposal | Dispose of waste in accordance with local, regional, and national regulations. |

Conclusion

This compound is more than a simple heterocyclic compound; it is a versatile and valuable building block for chemical synthesis and pharmaceutical research. Its strained ring system imparts unique reactivity, while its chiral nature allows for the development of stereochemically complex molecules. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, empowers scientists to harness its full potential in the discovery and development of novel therapeutic agents.

References

- Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of β-Lactams. Encyclopedia.pub.

- β-Lactam. Wikipedia.

- This compound. PubChem, National Institutes of Health.

- β-Lactam synthesis. Organic Chemistry Portal.

- Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews.

- This compound | CAS#:58521-61-2. Chemsrc.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 9. YouTube.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- Safety Data Sheet. MedchemExpress.com.

- SAFETY DATA SHEET. Thermo Fisher Scientific.

- SAFETY DATA SHEET. Fisher Scientific.

- SAFETY DATA SHEET. Sigma-Aldrich.

- Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.

- Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. National Institutes of Health (PMC).

- 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. PubMed, National Institutes of Health.

- 4-Methylazetidin-2-one. PubChem, National Institutes of Health.

Sources

- 1. β-Lactam - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H7NO | CID 13285795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:58521-61-2 | Chemsrc [chemsrc.com]

- 4. Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of β-Lactams | Encyclopedia MDPI [encyclopedia.pub]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Methylazetidin-2-one | C4H7NO | CID 9855448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

3-Methylazetidin-2-one molecular weight and formula

An In-Depth Technical Guide to 3-Methylazetidin-2-one: Properties, Synthesis, and Applications

Introduction

As a foundational scaffold in medicinal chemistry, the azetidin-2-one (or β-lactam) ring system is of paramount importance, most famously as the core of penicillin and cephalosporin antibiotics. The introduction of substituents onto this strained four-membered ring allows for the fine-tuning of chemical properties and biological activity. This guide provides a detailed technical overview of this compound, a simple yet significant derivative. We will explore its fundamental molecular characteristics, discuss logical approaches to its synthesis, evaluate its role in modern drug development, and establish protocols for its safe handling, providing researchers and drug development professionals with a comprehensive resource.

Core Molecular Profile

This compound is a heterocyclic compound featuring a four-membered ring containing three carbon atoms and one nitrogen atom, with a carbonyl group at the 2-position and a methyl group at the 3-position. Its core attributes are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO | PubChem[1] |

| Molecular Weight | 85.10 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 58521-61-2 | PubChem[1][2] |

| Canonical SMILES | CC1CNC1=O | PubChem[1] |

These fundamental identifiers are critical for substance registration, literature searches, and regulatory compliance. The relatively low molecular weight and simple structure make it an attractive building block for more complex molecular architectures.

Physicochemical and Computed Properties

Understanding the physicochemical profile of a molecule is essential for predicting its behavior in both chemical reactions and biological systems. The properties of this compound, largely derived from computational models, provide valuable insights for experimental design.

| Property | Computed Value | Significance for Researchers |

| XLogP3-AA | -0.2 | Indicates good hydrophilicity, suggesting potential solubility in aqueous media, a desirable trait for biological assays and formulation.[1] |

| Hydrogen Bond Donor Count | 1 | The N-H group can act as a hydrogen bond donor, influencing crystal packing, solubility, and receptor interactions.[1] |

| Hydrogen Bond Acceptor Count | 1 | The carbonyl oxygen serves as a hydrogen bond acceptor, contributing to intermolecular interactions.[1] |

| Rotatable Bond Count | 0 | The rigid ring structure limits conformational flexibility, which can be advantageous for designing molecules with a specific, pre-organized geometry for target binding. |

| Topological Polar Surface Area | 29.1 Ų | This value suggests the potential for good cell permeability and oral bioavailability under Lipinski's Rule of Five.[1] |

Synthesis Strategy: A Mechanistic Perspective

The synthesis of β-lactams is a well-established field, yet the construction of the strained four-membered ring remains a non-trivial challenge. A common and logical approach involves the intramolecular cyclization of a β-amino acid precursor. The choice of reagents and reaction conditions is dictated by the need to favor the kinetically demanding 4-membered ring closure over intermolecular polymerization.

Generalized Synthetic Workflow

A plausible pathway to this compound begins with a readily available starting material, such as 3-aminobutanoic acid. The key transformation is the ring-closing dehydration, which requires activation of the carboxylic acid.

Protocol and Mechanistic Rationale

-

Activation of the Carboxylic Acid : The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, it must be converted into a more reactive species.

-

Methodology : Treat 3-aminobutanoic acid with an activating agent like thionyl chloride (SOCl₂) or a carbodiimide (e.g., DCC). This converts the carboxylic acid into a highly reactive acyl chloride or an activated ester.

-

Causality : This activation is the critical energetic investment of the synthesis. The resulting electrophilic carbonyl carbon is now highly susceptible to nucleophilic attack.

-

-

Base-Mediated Intramolecular Cyclization : The amino group, a nucleophile, attacks the activated carbonyl carbon.

-

Methodology : The activated intermediate is slowly added to a solution containing a non-nucleophilic base, such as triethylamine, under dilute conditions. The base deprotonates the ammonium salt that forms, freeing the amine to act as a nucleophile.

-

Trustworthiness : Using high-dilution conditions is a self-validating step that kinetically favors the desired intramolecular reaction over the undesired intermolecular polymerization, which would lead to polyamide formation. The choice of a non-nucleophilic base ensures it does not compete with the intramolecular amine nucleophile.

-

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists for several reasons rooted in its distinct structural features.

The Role of the β-Lactam Core

The inherent ring strain of the azetidin-2-one ring makes the amide bond within it significantly more reactive than a standard acyclic amide. This electrophilicity is the cornerstone of its utility, allowing it to act as an acylating agent for nucleophilic residues (like serine or cysteine) in enzyme active sites. Recently, 3-aminoazetidin-2-one derivatives have been explored as inhibitors of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase involved in pain and inflammation.[3] This demonstrates the modern application of the β-lactam's reactive potential beyond classical antibiotics.

The Influence of the Methyl Group

The strategic placement of a methyl group can profoundly impact a drug candidate's profile.[4] In the context of this compound, the methyl group:

-

Modulates Lipophilicity : It slightly increases the molecule's lipophilicity compared to the unsubstituted parent, which can influence solubility, cell permeability, and pharmacokinetic properties.

-

Introduces Chirality : The methyl group at the 3-position creates a chiral center. This is of utmost importance in drug design, as enantiomers often exhibit different pharmacological and toxicological profiles. Asymmetric synthesis methods are crucial for accessing enantiomerically pure versions of such compounds for evaluation.[5]

-

Blocks Metabolism : A methyl group can serve as a "metabolic shield," sterically hindering the enzymatic degradation of an adjacent functional group, potentially increasing the drug's half-life.

The azetidinone scaffold has also been investigated for applications in oncology, with fluorinated derivatives showing promise as microtubule-targeting agents for cancer therapy.[6]

Laboratory Handling and Safety Protocols

As a research chemical, the toxicological properties of this compound have not been fully investigated.[7] Therefore, adherence to standard laboratory safety protocols is mandatory.

-

Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[8]

-

Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols.

-

Handling : Avoid contact with skin and eyes.[8] In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes. Do not ingest.

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] It may be beneficial to store under an inert atmosphere to prevent potential degradation.

-

Disposal : Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[7]

By implementing these self-validating safety measures, researchers can minimize exposure and handle this compound responsibly.

References

-

PubChem. This compound | C4H7NO. National Center for Biotechnology Information. [Link]

-

Chemical Synthesis Database. 3-methylidene-1-phenethylazetidin-2-one. [Link]

-

PubChem. 3-methylAzetidine | C4H9N. National Center for Biotechnology Information. [Link]

-

Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 149-156. [Link]

-

Chemsrc. This compound | CAS#:58521-61-2. [Link]

-

precisionFDA. 3-AMINO-4-METHYL-2-AZETIDINONE, (+/-)-. [Link]

-

Gaber, Z.B., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(23), 8206. [Link]

-

Wikipedia. 3-Methyl-3-penten-2-one. [Link]

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

-

PubChem. 4-Methylazetidin-2-one | C4H7NO. National Center for Biotechnology Information. [Link]

-

Migliore, M., et al. (2015). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. ChemMedChem, 10(7), 1169-1173. [Link]

-

PubChem. 3-Methylpiperidin-2-one | C6H11NO. National Center for Biotechnology Information. [Link]

-

Pospíšil, J., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 532–541. [Link]

- Google Patents. (2020).

- Google Patents. (2019).

Sources

- 1. This compound | C4H7NO | CID 13285795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:58521-61-2 | Chemsrc [chemsrc.com]

- 3. 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Methylazetidin-2-one: Properties, Reactivity, and Applications

A comprehensive resource for researchers, scientists, and drug development professionals.

Foreword

3-Methylazetidin-2-one, a chiral β-lactam, represents a cornerstone building block in modern medicinal chemistry and organic synthesis. Its inherent ring strain and stereochemical complexity offer a unique scaffold for the design of novel therapeutics and complex molecular architectures. This guide provides a deep dive into the essential physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, particularly in the realm of drug discovery. As a Senior Application Scientist, the aim is to present this information with a focus on practical utility, explaining the scientific rationale behind the methodologies to empower researchers in their laboratory endeavors.

Structural and Physicochemical Profile

This compound is a four-membered cyclic amide, formally known as a β-lactam. The methyl group at the 3-position introduces a stereocenter, meaning it exists as a pair of enantiomers, (R)- and (S)-3-methylazetidin-2-one. This chirality is of paramount importance in its biological applications, where stereoisomers can exhibit vastly different pharmacological profiles.

The defining characteristic of the azetidin-2-one ring is its significant ring strain, which renders the endocyclic amide bond highly susceptible to nucleophilic attack. This inherent reactivity is the very feature that makes it a valuable synthetic intermediate.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | β-butyrolactam | [2] |

| CAS Number | 58521-61-2 | [1] |

| Molecular Formula | C₄H₇NO | [1] |

| Molecular Weight | 85.10 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 73-74 °C (for the unsubstituted azetidin-2-one) | [3] |

| Boiling Point | Data not readily available | |

| Solubility | Soluble in water and most polar organic solvents |

Synthesis and Purification: A Validated Protocol

The construction of the strained four-membered ring of this compound requires a carefully controlled synthetic approach. The most common and reliable method involves the intramolecular cyclization of a β-amino acid precursor. The following protocol details a robust procedure for this transformation.

Synthetic Workflow Diagram

Figure 1: A generalized workflow for the synthesis of this compound from 3-aminobutanoic acid.

Detailed Experimental Protocol

This protocol is based on the well-established method of activating the carboxylic acid of a β-amino acid to facilitate intramolecular amide bond formation.

Materials:

-

(Racemic or enantiomerically pure) 3-Aminobutanoic acid

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Carbon tetrachloride (CCl₄) or a suitable alternative (e.g., hexachloroethane)

-

Anhydrous acetonitrile (MeCN)

-

Silica gel for column chromatography

-

Standard laboratory glassware, including a three-necked flask, dropping funnel, and reflux condenser

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-aminobutanoic acid (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile.

-

Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise. Following this, add a solution of carbon tetrachloride (1.2 eq) in anhydrous acetonitrile dropwise via a dropping funnel over 30 minutes. The slow addition is critical to control the exothermic reaction and prevent the formation of side products.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated triphenylphosphine oxide. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes any unreacted starting material and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure this compound.

Expert Rationale: The use of triphenylphosphine and a halogenated solvent in the presence of a base is a classic method for promoting amide bond formation. The triphenylphosphine and carbon tetrachloride react in situ to form a phosphonium salt with the carboxylate, which is a highly activated intermediate. The triethylamine acts as a base to deprotonate the amine, allowing it to act as an effective intramolecular nucleophile to close the four-membered ring. Anhydrous conditions are paramount to prevent the hydrolysis of the activated intermediate.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data and Interpretation |

| ¹H NMR | The spectrum will exhibit characteristic signals for the methyl group (a doublet), the proton at the 3-position (a multiplet), and the two diastereotopic protons at the 4-position (separate multiplets). The coupling between these protons provides valuable structural information. |

| ¹³C NMR | The spectrum will show four distinct signals corresponding to the carbonyl carbon (typically δ > 170 ppm), the methine carbon at C3, the methylene carbon at C4, and the methyl carbon. |

| IR Spectroscopy | A strong, characteristic absorption band for the strained β-lactam carbonyl group is expected in the range of 1735-1765 cm⁻¹.[3] This is at a higher frequency than a typical acyclic amide due to the ring strain. A broad N-H stretching band will also be observed around 3200-3400 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 85. The fragmentation pattern will likely involve the loss of the methyl group and cleavage of the four-membered ring. |

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the reactivity of its strained β-lactam ring.

Nucleophilic Ring-Opening Reactions

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles, leading to ring-opening. This is a powerful tool for the synthesis of various β-amino acid derivatives.

Figure 2: General schematic of the nucleophilic ring-opening of this compound.

-

Hydrolysis: Under basic conditions (e.g., with NaOH), the lactam will undergo hydrolysis to form the corresponding 3-aminobutanoate salt. Acid-catalyzed hydrolysis is also possible.

-

Aminolysis and Alcoholysis: Reaction with amines or alcohols will yield the corresponding amides or esters of 3-aminobutanoic acid. These reactions are often facilitated by heating or the use of a catalyst.

N-Functionalization

The nitrogen atom of the lactam can be deprotonated with a strong base and subsequently reacted with various electrophiles to introduce substituents.

-

N-Alkylation: Reaction with alkyl halides in the presence of a base like sodium hydride allows for the introduction of alkyl groups on the nitrogen atom.

-

N-Acylation: Acyl chlorides or anhydrides can be used to acylate the nitrogen, forming N-acyl-β-lactams.

Applications in Drug Discovery and Development

The β-lactam motif is a privileged structure in medicinal chemistry, most famously as the core of penicillin and cephalosporin antibiotics. This compound, as a chiral building block, provides a valuable starting point for the synthesis of novel and diverse bioactive molecules.

-

Antibiotic Synthesis: The azetidinone ring is a key component of many β-lactam antibiotics.[4] Modified versions of this compound can be incorporated into new antibiotic scaffolds to combat bacterial resistance.

-

Enzyme Inhibitors: The strained ring can act as a "warhead" to covalently modify the active sites of enzymes, making it a useful scaffold for the design of irreversible inhibitors for various therapeutic targets.

-

Peptidomimetics: The rigid, four-membered ring can be used to introduce conformational constraints into peptide-based drugs, which can enhance their binding affinity and metabolic stability.

-

Chiral Synthesis: Enantiomerically pure (R)- or (S)-3-methylazetidin-2-one is a valuable chiral pool starting material for the asymmetric synthesis of complex natural products and pharmaceuticals.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Toxicity: Specific toxicity data for this compound is not extensively documented. It is prudent to treat it as a potentially hazardous chemical. Avoid skin and eye contact.

-

Handling of β-Lactams: It is important to be aware that some individuals can develop allergies to β-lactam-containing compounds.[5][6] Facilities handling large quantities of β-lactams should have procedures in place to prevent cross-contamination and sensitization.[5][6][7][8][9]

Conclusion

This compound is a small molecule with significant impact. Its unique structural features and inherent reactivity make it a powerful tool in the hands of synthetic and medicinal chemists. A thorough understanding of its properties, synthetic methods, and reactivity is essential for unlocking its full potential in the development of new medicines and advanced materials. This guide has provided a comprehensive overview to serve as a valuable resource for the scientific community.

References

-

GMP News. New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics. 2013-04-29. [Link]

-

PubChem. This compound. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Azetidinones. 2015-02-28. [Link]

-

ResearchGate. 1 H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl 3 ) and (B) side... [Link]

-

PubMed. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. [Link]

-

Lachman Consultant Services. Beta-Lactam Antibiotics 2013 Guidance for Preventing Cross Contamination Hits the Street. 2022-06-23. [Link]

-

ECA Academy. FDA Guidance for Industry: Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. [Link]

-

Chemsrc. This compound | CAS#:58521-61-2. [Link]

-

U.S. Food and Drug Administration. Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross- Contamination. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000549). [Link]

-

BioPharm International. FDA Releases Guidance on Non-Penicillin Beta-Lactam Drugs. 2013-04-17. [Link]

-

ResearchGate. Solvolysis kinetics and mechanism of 3-methyl-1,3-thiazolidine-2,4-dione. [Link]

-

NIST WebBook. Butyrolactone. [Link]

-

SpectraBase. 3-Methylene-1,4-diphenyl-2-azetidinone - Optional[Vapor Phase IR] - Spectrum. [Link]

-

National Institutes of Health. 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration. [Link]

-

Organic & Biomolecular Chemistry. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. 2008-01-22. [Link]

-

PubChem. 4-Methylazetidin-2-one. [Link]

-

ResearchGate. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. [Link]

-

PubChem. 3-Methylpentan-2-One. [Link]

-

ResearchGate. Use of 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones as Building Blocks for the Preparation of Trifluoromethyl-Containing Aminopropanes, 1,3-Oxazinan-2-ones, Aziridines, and 1,4-Dioxan-2-ones. [Link]

-

ResearchGate. FT-IR Absorption band of 2-azetidinone derivatives (4a-j). [Link]

-

Human Metabolome Database. Predicted LC-MS/MS Spectrum - 20V, Positive (HMDB0000549). [Link]

-

MassBank. Gamma butyrolactones. [Link]

-

Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. 2011. [Link]

-

PubChem. beta-BUTYROLACTONE. [Link]

-

PubMed. 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. [Link]

-

International Research Journal of Pharmacy. Synthesis and biological study of Azetidinone derivatives. 2019-04-10. [Link]

-

Chemistry LibreTexts. Hydrolysis of Thioesters, Esters, and Amides. 2022-07-18. [Link]

-

National Institutes of Health. 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. [Link]

-

PubMed. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. [Link]

-

National Institutes of Health. Evaluating cytotoxicity of methyl benzoate in vitro. 2020-02-04. [Link]

-

NIST WebBook. 2-Hydroxy-gamma-butyrolactone. [Link]

-

PubMed. In vitro cytotoxicity of methylated phenylenediamines. [Link]

-

MDPI. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. 2020-12-15. [Link]

-

MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. [Link]

-

National Institutes of Health. Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. 2018-08-17. [Link]

- Google Patents.

-

PubMed. In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. [Link]

-

ResearchGate. Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... [Link]

-

ResearchGate. Is there a procedure that I can use to remove the N-terminal acetylation on a peptide and increase the solubility? 2016-07-06. [Link]

Sources

- 1. This compound | C4H7NO | CID 13285795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylazetidin-2-one | C4H7NO | CID 9855448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 6. Beta‑Lactam Antibiotics 2013 Guidance for Preventing Cross Contamination Hits the Street [lachmanconsultants.com]

- 7. FDA Guidance for Industry: Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination - ECA Academy [gmp-compliance.org]

- 8. fda.gov [fda.gov]

- 9. biopharminternational.com [biopharminternational.com]

An In-Depth Technical Guide to the Biological Significance of the Azetidin-2-one Ring

Introduction

The azetidin-2-one, or β-lactam, ring is a four-membered cyclic amide that forms the core structural component of some of the most profoundly impactful antibacterial agents in the history of medicine.[1] Its discovery and subsequent development have revolutionized the treatment of bacterial infections, saving countless lives.[2] This guide provides a comprehensive technical overview of the biological significance of the azetidin-2-one ring, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, the evolution of bacterial resistance, and the ongoing efforts to preserve the efficacy of this critical class of antibiotics.

The journey of β-lactam antibiotics began with Alexander Fleming's serendipitous discovery of penicillin in 1928, produced by the mold Penicillium notatum.[3] However, it was the later work of Howard Florey and Ernst Chain that enabled its purification and therapeutic application in the 1940s.[3] This paved the way for the discovery of other natural β-lactams, including cephalosporins from the fungus Cephalosporium acremonium (now known as Acremonium) in 1945.[3][4] These discoveries spurred decades of research, leading to the development of a vast arsenal of semi-synthetic β-lactam antibiotics with improved properties.[2]

The Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal activity of β-lactam antibiotics stems from their ability to inhibit the final step of peptidoglycan synthesis in the bacterial cell wall.[5][6] Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis.[7] The key targets of β-lactam antibiotics are a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[1][8]

These enzymes, particularly transpeptidases, are responsible for cross-linking the peptidoglycan strands, a crucial step in maintaining the cell wall's strength.[1][9] The strained four-membered azetidin-2-one ring mimics the D-Ala-D-Ala moiety of the natural substrate of these enzymes.[10] This structural similarity allows the β-lactam to bind to the active site of the PBP. The highly reactive amide bond within the β-lactam ring is then attacked by a serine residue in the PBP's active site, leading to the formation of a stable, covalent acyl-enzyme intermediate.[1] This irreversible acylation inactivates the enzyme, preventing the cross-linking of the peptidoglycan layer.[1][4] The weakened cell wall can no longer withstand the internal turgor pressure, ultimately leading to cell lysis and bacterial death.[5][11]

Caption: Mechanism of β-lactam antibiotic action.

Major Classes of β-Lactam Antibiotics

The versatility of the azetidin-2-one core has allowed for the development of several major classes of β-lactam antibiotics, each with distinct structural features and antibacterial spectra.

Penicillins

The original class of β-lactam antibiotics, penicillins, are characterized by a fused thiazolidine ring.[7] Natural penicillins, like Penicillin G, have a narrow spectrum of activity, primarily against Gram-positive bacteria.[6][12] Semi-synthetic penicillins were developed to broaden their spectrum and improve their stability against bacterial enzymes.[13]

Cephalosporins

Cephalosporins feature a dihydrothiazine ring fused to the β-lactam ring.[14] They are classified into generations based on their spectrum of activity.[15] First-generation cephalosporins are most effective against Gram-positive bacteria, while later generations exhibit increased activity against Gram-negative bacteria.[4][16] Fourth and fifth-generation cephalosporins possess a broad spectrum of activity.[14][17]

Carbapenems

Carbapenems are distinguished by a five-membered carbon ring fused to the β-lactam ring and a unique trans-stereochemistry of the side chains.[18][19] This structure confers a very broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains.[9][20] They are often considered antibiotics of last resort for serious infections.[18][20]

Monobactams

Unlike other β-lactam classes, monobactams possess a monocyclic β-lactam ring that is not fused to another ring.[21][22] Aztreonam is the most well-known monobactam and is primarily effective against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa.[23][24] Their narrow spectrum makes them useful for targeted therapy without disrupting the patient's microbiota.[22]

| Class | Core Structure | Spectrum of Activity | Examples |

| Penicillins | Azetidin-2-one fused to a thiazolidine ring | Varies from narrow (Gram-positive) to broad-spectrum | Penicillin G, Amoxicillin, Piperacillin |

| Cephalosporins | Azetidin-2-one fused to a dihydrothiazine ring | Broad-spectrum, with increasing Gram-negative activity in later generations | Cefazolin, Cefuroxime, Ceftriaxone, Cefepime |

| Carbapenems | Azetidin-2-one fused to a five-membered carbon ring | Very broad-spectrum against Gram-positive and Gram-negative bacteria | Imipenem, Meropenem, Ertapenem |

| Monobactams | Monocyclic azetidin-2-one ring | Narrow-spectrum, primarily against aerobic Gram-negative bacteria | Aztreonam |

The Challenge of Bacterial Resistance: β-Lactamases

The widespread use and sometimes misuse of β-lactam antibiotics have led to the emergence and spread of bacterial resistance, posing a significant threat to their clinical efficacy.[25][26] The primary mechanism of resistance is the production of β-lactamase enzymes.[8][27]

β-Lactamases are bacterial enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[27][28] This enzymatic degradation prevents the antibiotic from reaching and inhibiting its PBP targets.[29] There are numerous classes of β-lactamases with varying substrate specificities.[27] For example, penicillinases primarily inactivate penicillins, while extended-spectrum β-lactamases (ESBLs) can hydrolyze a broader range of cephalosporins.[27][30]

Caption: The mechanism of β-lactamase-mediated resistance.

Counteracting Resistance: β-Lactamase Inhibitors

To combat β-lactamase-mediated resistance, a key strategy has been the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor.[10] These inhibitors are themselves β-lactam compounds but possess weak intrinsic antibacterial activity.[31] Their primary function is to act as "suicide inhibitors" of β-lactamases.[31]

Clavulanic acid is a classic example of a β-lactamase inhibitor.[32] It binds to the active site of the β-lactamase and forms a stable, covalent intermediate, effectively inactivating the enzyme.[31][33] This allows the partner β-lactam antibiotic, such as amoxicillin, to reach its PBP target without being degraded.[34][35] Other commonly used β-lactamase inhibitors include sulbactam and tazobactam.[10]

Synthetic Methodologies for the Azetidin-2-one Ring

The development of efficient synthetic routes to the azetidin-2-one ring has been crucial for the production of semi-synthetic β-lactam antibiotics and novel derivatives. A prominent method is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene and an imine.[36][37] Ketenes are often generated in situ from acyl chlorides in the presence of a tertiary amine.[36] Other synthetic strategies include cyclization reactions involving the formation of a C-N or C-C bond, as well as ring contraction and expansion rearrangements.[38] Microwave irradiation has also been employed to facilitate the synthesis of azetidin-2-ones under solvent-free conditions.[11]

Experimental Protocols

In Vitro β-Lactamase Inhibition Assay

This protocol outlines a general method to determine the inhibitory activity of a compound against a specific β-lactamase.

Materials:

-

Purified β-lactamase enzyme

-

Test inhibitor compound

-

Nitrocefin (a chromogenic cephalosporin substrate)

-

Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

In the wells of a 96-well plate, add the phosphate buffer.

-

Add varying concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.

-

Add a fixed concentration of the β-lactamase enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding a solution of nitrocefin to each well.

-

Immediately monitor the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.

-

Calculate the initial rate of reaction for each inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the reaction rates against the inhibitor concentrations.

Antibiotic Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic against a bacterial strain.[39]

Materials:

-

Bacterial isolate to be tested

-

Mueller-Hinton Broth (MHB)

-

β-lactam antibiotic of interest

-

96-well microplate

-

Spectrophotometer or McFarland turbidity standards

-

Incubator

Procedure:

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[39]

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[39]

-

Prepare serial two-fold dilutions of the β-lactam antibiotic in MHB in the wells of a 96-well microplate.[39]

-

Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

-

Incubate the microplate at 35-37°C for 16-20 hours.[39]

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[40]

Future Perspectives

The continued evolution of bacterial resistance necessitates ongoing research and development in the field of β-lactam antibiotics.[10] Future directions include the discovery and development of novel β-lactamase inhibitors with broader activity, particularly against metallo-β-lactamases which are not inhibited by current serine-based inhibitors.[10][26] Additionally, efforts are focused on designing new β-lactam antibiotics that are less susceptible to existing resistance mechanisms and developing advanced drug delivery systems to enhance their efficacy.[26][41] The integration of these strategies will be crucial to ensure the continued clinical utility of this vital class of antibiotics.[26]

References

- The beta-lactam antibiotics: past, present, and future - PubMed.

- Clavulanic acid - Wikipedia.

- Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica.

- β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward - Frontiers.

- Cephalosporins: Mechanism of Action, Adverse Effects and Contraindic

- 3.9 Monobactams – Fundamentals of Nursing Pharmacology – 1st Canadian Edition.

- Penicillin: Mechanism of Action, Adverse Effects and Dosage - Urology Textbook.

- Monobactams: Drug Class, Uses, Side Effects, Drug Names - RxList.

- The future of the β-lactams - PMC - NIH.

- Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX.

- BETA-LACTAMASE: An Important Resistance Mechanism In Bacteria - Microbiology Class.

- Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance.

- Clavulanic acid – Knowledge and References - Taylor & Francis.

- Drug Discovery in the Field of β-Lactams: An Academic Perspective - MDPI.

- [Mechanisms of resistance to beta-lactam antibiotics] - PubMed.

- Antibiotic sensitivity testing - Wikipedia.

- Pharmacology of Clavulanic Acid ; Pharmacokinetics, Mechanism of action, Uses, Effects, Antibiotics - YouTube.

- Drug Discovery in the Field of β-Lactams: An Academic Perspective - PubMed - NIH.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.

- Carbapenems: History, Structure, Mechanism of Action, resistance and Antimicrobial Activity.

- Microrao - Antibiotic Susceptibility Testing.

- Mechanisms of Resistance to beta lactams | cmpt | Page 3.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.

- Monobactam - Wikipedia.

- General mechanisms of β-lactam antimicrobial resistance. The...

- Amoxicillin/Clavulanic Acid: Mechanism of Action, Adverse Effects and Dosage.

- Carbapenems: Past, Present, and Future - PMC - PubMed Central.

- Antimicrobial Susceptibility Testing - Apec.org.

- Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance - PMC - NIH.

- Cephalosporins - Infectious Diseases - MSD Manual Professional Edition.

- Biochemistry and action of clavulanic acid - PubMed.

- Carbapenems- Definition, Mechanism, Types, Uses - Microbe Notes.

- Beta-lactamase - Wikipedia.

- Carbapenem - Wikipedia.

- Beta lactams antibiotics: The greatest discovery, the biggest danger | RINGBIO.

- Cephalosporin - Wikipedia.

- types-and-mechanism-of-penicillin.pdf - Longdom Publishing.

- Different Generations of Cephalosporin Medic

- Classifications and Examples of Monobactams Antibiotic Drugs ; Types, Mechanism of action, Uses - YouTube.

- Carbapenems: Drug Class, Uses, Side Effects, Drug Names - RxList.

- Cephalosporins Antibiotics Nursing: Mechanism of Action, Pharmacology, Mnemonic, Gener

- Synthesis of Azetidines.

- Monobactams - Action,Indications, Effects, Nursing Consider

- Penicillin - Wikipedia.

- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd

- Penicillin - St

- What the Closure of a Single Plant Reveals About US Drug Resilience.

- Beta Lactam & Beta Lactamase Inhibitors Market 2025-2032 - 360iResearch.

- Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.

Sources

- 1. Drug Discovery in the Field of β-Lactams: An Academic Perspective | MDPI [mdpi.com]

- 2. The beta-lactam antibiotics: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ringbio.com [ringbio.com]

- 4. Cephalosporin - Wikipedia [en.wikipedia.org]

- 5. urology-textbook.com [urology-textbook.com]

- 6. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]

- 7. longdom.org [longdom.org]

- 8. [Mechanisms of resistance to beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thesciencenotes.com [thesciencenotes.com]

- 10. The future of the β-lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Penicillin - Wikipedia [en.wikipedia.org]

- 14. urology-textbook.com [urology-textbook.com]

- 15. Different Generations of Cephalosporin Medication [verywellhealth.com]

- 16. Cephalosporins - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 17. youtube.com [youtube.com]

- 18. microbenotes.com [microbenotes.com]

- 19. Carbapenem - Wikipedia [en.wikipedia.org]

- 20. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Monobactams: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 22. Monobactam - Wikipedia [en.wikipedia.org]

- 23. 3.9 Monobactams – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]

- 24. youtube.com [youtube.com]

- 25. Frontiers | β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. microbiologyclass.net [microbiologyclass.net]

- 28. cmpt.ca [cmpt.ca]

- 29. researchgate.net [researchgate.net]

- 30. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 31. Clavulanic acid - Wikipedia [en.wikipedia.org]

- 32. taylorandfrancis.com [taylorandfrancis.com]

- 33. m.youtube.com [m.youtube.com]

- 34. urology-textbook.com [urology-textbook.com]

- 35. Biochemistry and action of clavulanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

- 37. researchgate.net [researchgate.net]

- 38. Synthesis of Azetidines [manu56.magtech.com.cn]

- 39. microrao.com [microrao.com]

- 40. apec.org [apec.org]

- 41. Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 3-Methylazetidin-2-one Derivatives: A Technical Guide for Drug Discovery

Foreword: The Enduring Relevance of the β-Lactam Scaffold

The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously embodied in the life-saving penicillin and cephalosporin antibiotics. However, the therapeutic utility of this strained four-membered ring extends far beyond its antibacterial origins. The unique chemical reactivity and stereochemical properties of the β-lactam nucleus make it a privileged scaffold for the design of a diverse array of bioactive molecules. Among the myriad of possible substitutions, modifications at the C3 position have proven to be a particularly fruitful avenue for modulating biological activity. This guide focuses on the burgeoning potential of a specific, yet underexplored, subclass: 3-Methylazetidin-2-one derivatives . By introducing a simple methyl group at this critical position, a nuanced shift in steric and electronic properties is achieved, opening up new avenues for therapeutic intervention. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, potential biological activities, and methodologies for evaluating this compound derivatives.

I. The Strategic Synthesis of this compound Scaffolds

The cornerstone of exploring the biological potential of this compound derivatives lies in their efficient and stereocontrolled synthesis. The Staudinger [2+2] cycloaddition of a ketene and an imine remains a preeminent and versatile method for constructing the azetidin-2-one ring.

Core Synthetic Workflow: The Staudinger Reaction

The synthesis of the this compound core typically proceeds through the reaction of an appropriate ketene precursor with an imine (Schiff base). The methyl group at the C3 position is introduced via the ketene component.

Experimental Protocol: Synthesis of a Model 1,4-diaryl-3-methylazetidin-2-one

-

Imine Formation:

-

To a solution of a substituted aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add a substituted benzaldehyde (1.0 eq).

-

If necessary, add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA), to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude imine, which can often be used in the next step without further purification.

-

-

[2+2] Cycloaddition (Staudinger Reaction):

-

Dissolve the synthesized imine (1.0 eq) in an anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare the ketene precursor. For a 3-methyl substituent, 2-chloropropionyl chloride is a common choice. Dissolve 2-chloropropionyl chloride (1.2 eq) in anhydrous DCM.

-

Slowly add a tertiary amine base, such as triethylamine (TEA) (1.5 eq), to the imine solution, followed by the dropwise addition of the 2-chloropropionyl chloride solution over 30 minutes. The in-situ formation of the methylketene is critical.

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to obtain the desired this compound derivative. The stereochemistry of the product (cis/trans) is highly dependent on the reaction conditions and the nature of the substituents.

-

Diagram: General Synthetic Scheme for this compound Derivatives

Caption: Staudinger reaction workflow for this compound synthesis.

II. Antimicrobial Activity: A New Generation of β-Lactam Agents

While the classical β-lactam antibiotics are susceptible to bacterial resistance mechanisms, particularly the expression of β-lactamase enzymes, novel derivatives of this compound may offer a promising strategy to circumvent this issue. Computational studies have suggested that a methyl substitution on the β-lactam framework could enhance antibacterial activity by sterically hindering the approach of hydrolytic water molecules necessary for β-lactamase-mediated degradation.[1][2][3] This could effectively increase the lifetime of the acylated enzyme intermediate, leading to prolonged inactivation of penicillin-binding proteins (PBPs) and ultimately bacterial cell death.

Furthermore, a study on N-acyl 3-isopropyl and 3-isopropylidene 2-azetidinones, which are structurally similar to 3-methyl derivatives, demonstrated potent in vitro antibacterial activity, especially against anaerobic organisms.[4] This suggests that even without an ionizable group on the lactam nitrogen, a feature traditionally considered essential for antibacterial action, these compounds can exhibit significant efficacy.

Proposed Mechanism of Enhanced Antimicrobial Action

The introduction of a methyl group at the C3 position is hypothesized to confer enhanced stability against β-lactamases. This steric shield could slow down the deacylation step of the enzymatic hydrolysis, effectively trapping the enzyme in an inactive state.

Diagram: Proposed Mechanism of β-Lactamase Inhibition

Caption: Steric hindrance by the 3-methyl group slows β-lactamase-mediated hydrolysis.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Bacterial Inoculum:

-

Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar medium.

-

Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

-

III. Anticancer Activity: Targeting Cellular Proliferation

The versatility of the azetidin-2-one scaffold has been demonstrated in the development of potent anticancer agents. Several studies on 3-substituted azetidin-2-one derivatives have revealed significant antiproliferative activity against various cancer cell lines. For instance, 3-amino-2-azetidinone derivatives have been synthesized as analogues of the natural product combretastatin A4 and have shown impressive IC50 values in the nanomolar range against colon cancer cell lines.[5][6][7] Similarly, 3-chloro-azetidin-2-one derivatives have been investigated as resveratrol analogs with promising activity against breast cancer cell lines.[8] While direct evidence for 3-methyl derivatives is still emerging, a study on 3-amino-azetidinones showed that a derivative with a small alkyl group (methyl) at a different position exhibited the highest activity, suggesting that small alkyl substitutions can be favorable for anticancer potency.[6]

Potential Mechanisms of Anticancer Action

The anticancer effects of azetidin-2-one derivatives are often attributed to their ability to interfere with critical cellular processes:

-

Tubulin Polymerization Inhibition: Many anticancer agents, including combretastatin A4, exert their effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Azetidin-2-one derivatives can be designed to mimic these natural products and inhibit tubulin polymerization.[5][6][7]

-

Enzyme Inhibition: These compounds can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases (e.g., VEGFR-2) or thymidylate synthase.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colon cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the this compound derivatives in the cell culture medium.

-